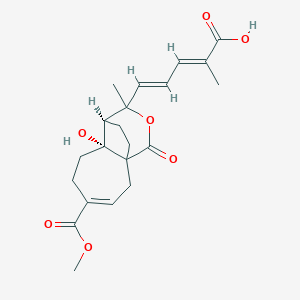

Pseudolaric Acid C

Description

Properties

IUPAC Name |

(2E,4E)-5-[(1R,7S,8R,9R)-7-hydroxy-4-methoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-13(16(22)23)5-4-9-19(2)15-8-11-20(18(25)28-19)10-6-14(17(24)27-3)7-12-21(15,20)26/h4-6,9,15,26H,7-8,10-12H2,1-3H3,(H,22,23)/b9-4+,13-5+/t15-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXVTEUAOTYIME-GPGKBOPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\[C@@]1([C@@H]2CC[C@@]3([C@@]2(CCC(=CC3)C(=O)OC)O)C(=O)O1)C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82601-41-0 | |

| Record name | 1H-4,9a-Ethanocyclohepta(c)pyran-7-carboxylic acid, 3-((1E,3E)-4-carboxy-1,3-pentadienyl)-3,4,4a,5,6,9-hexahydro-4a-hydroxy-3-methyl-1-oxo-,7-methyl ester, (3R,4R,4aS,9aR)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082601410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 82601-41-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Pseudolaric Acid C: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudolaric Acid C is a naturally occurring diterpenoid first identified in the root bark of the golden larch tree, Pseudolarix amabilis (also known as Pseudolarix kaempferi). This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. While it is one of the less-studied congeners in the pseudolaric acid family, which includes the more extensively researched Pseudolaric Acid A and B, it has been noted for its antifungal properties. This document outlines the historical context of its discovery, details probable experimental protocols for its extraction and purification, and presents available analytical and biological data. The information is intended to serve as a foundational resource for researchers interested in the further study and potential development of this compound.

Discovery

This compound was first reported in a 1983 publication in the journal Planta Medica by Zhou et al.[1]. This seminal work described the isolation and structural elucidation of three novel diterpenoids from the root bark of Pseudolarix kaempferi, a plant with a history of use in traditional Chinese medicine for treating fungal infections.[1][2] The authors assigned the structures for Pseudolaric Acids B and C and reported the antifungal activity of all three compounds, laying the groundwork for future research into this class of natural products.[1]

Isolation and Purification

Experimental Protocol: Extraction

The initial step involves the extraction of crude secondary metabolites from the dried and powdered root bark of Pseudolarix amabilis.

-

Maceration: The plant material is macerated with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period. This process is often repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

Experimental Protocol: Chromatographic Separation

The separation of individual pseudolaric acids from the crude extract is achieved through a series of chromatographic steps, likely employing a bioassay-guided fractionation approach to target the antifungal constituents.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography: The fractions are then subjected to column chromatography over a solid stationary phase like silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to separate the different pseudolaric acids.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC, likely on a reversed-phase C18 column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

The following diagram illustrates a probable workflow for the isolation and purification of this compound.

Analytical Data

| Analytical Technique | Data |

| Molecular Formula | C₂₁H₂₆O₇ |

| Molecular Weight | 390.43 g/mol |

| ¹H NMR Spectroscopy | Spectrum available from commercial suppliers. |

| ¹³C NMR Spectroscopy | Specific data not available in the searched literature. |

Biological Activity and Mechanism of Action

This compound is reported to possess antifungal activity.[1] However, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a range of fungal pathogens, are not widely published for this compound itself. The majority of the research on the biological activity of pseudolaric acids has focused on Pseudolaric Acid A and B.

For context, Pseudolaric Acid A has demonstrated efficacy against several non-albicans Candida species with MIC values ranging from 8 to 128 µg/mL. Pseudolaric Acid B has also shown potent antifungal activity against Candida tropicalis, with MICs in the range of 8-16 µg/mL.

The precise mechanism of action for this compound has not been elucidated. However, studies on Pseudolaric Acid B have revealed that it acts as a microtubule-destabilizing agent, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. It is plausible that this compound may share a similar mechanism of action due to its structural similarity to its congeners.

Research on Pseudolaric Acid B has implicated its involvement in several signaling pathways in cancer cells, including the inhibition of the PI3K/AKT/mTOR pathway. A simplified representation of this pathway is provided below. It is important to note that this pathway has not been directly demonstrated for this compound.

Conclusion and Future Directions

This compound represents an intriguing natural product with documented antifungal activity. However, a significant knowledge gap exists regarding its detailed biological profile and mechanism of action. Future research should focus on:

-

Re-isolation and Full Characterization: A complete spectroscopic analysis, including ¹³C NMR and 2D NMR experiments, is necessary for unambiguous structural confirmation and to serve as a reference for future studies.

-

Quantitative Antifungal Assays: The antifungal spectrum of this compound should be determined against a broad panel of clinically relevant fungi, and its MIC and MFC (Minimum Fungicidal Concentration) values should be established.

-

Mechanism of Action Studies: Investigations into the specific molecular targets and signaling pathways affected by this compound are crucial to understanding its biological activity.

-

Synthetic Efforts: The development of a total synthesis for this compound would provide a renewable source of the compound for further research and enable the generation of analogues for structure-activity relationship studies.

This technical guide provides a starting point for researchers to delve into the chemistry and biology of this compound, a promising but understudied natural product.

References

Pseudolaric Acid C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Bioactive Diterpenoid from Pseudolarix amabilis

Introduction

Pseudolaric Acid C (PAC) is a diterpenoid natural product isolated from the root bark of the golden larch, Pseudolarix amabilis.[1][2] This tree, native to China, has a history of use in traditional Chinese medicine for treating various ailments, including fungal skin infections. The genus Pseudolarix is a rich source of unique diterpenoids known as pseudolaric acids, with Pseudolaric Acid B (PAB) being the most extensively studied for its potent antifungal and anticancer activities. While research on this compound is less abundant, its structural similarity to other bioactive pseudolaric acids suggests its potential as a valuable lead compound for drug discovery.

This technical guide provides a comprehensive overview of the current knowledge on this compound, including its source, chemical properties, and known biological activities. Due to the limited specific research on PAC's mechanisms of action, this guide also details the well-elucidated signaling pathways of the closely related and extensively studied Pseudolaric Acid B to offer valuable context and potential avenues for future investigation into PAC.

This compound: Source and Properties

This compound is extracted from the root bark of Pseudolarix amabilis (also known as Pseudolarix kaempferi), a member of the Pinaceae family.[1][2]

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₂₆O₇ |

| Molecular Weight | 390.43 g/mol |

| Appearance | White to off-white solid |

| SMILES | O=C(C1=CC--INVALID-LINK--(O)[C@]2([H])--INVALID-LINK--(/C=C/C=C(C(O)=O)\C)O3">C@@(CC2)C3=O)OC |

| Source | Root bark of Pseudolarix amabilis |

Biological Activities of this compound

The primary biological activity reported for this compound is its antifungal properties.[1] Additionally, some studies have investigated its antiproliferative effects on cancer cell lines.

Antifungal Activity

This compound has demonstrated activity against various fungal species. While detailed mechanistic studies on PAC are scarce, the antifungal action of related pseudolaric acids, such as PAB, involves the disruption of fungal cell integrity.

Antiproliferative Activity

Limited data is available on the antiproliferative effects of this compound. The following table summarizes the reported IC₅₀ values for PAC against a human cancer cell line.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| HL-60 | Human promyelocytic leukemia | < 10 | --INVALID-LINK-- |

| HMEC-1 | Human microvascular endothelial cells | > 10 | --INVALID-LINK-- |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively published. However, standard methodologies for the extraction, isolation, and biological evaluation of natural products can be adapted.

Extraction and Isolation of Pseudolaric Acids

A general procedure for the extraction and isolation of pseudolaric acids from the root bark of Pseudolarix amabilis involves the following steps:

-

Drying and Pulverization: The collected root bark is air-dried and ground into a fine powder.

-

Solvent Extraction: The powdered material is typically extracted with a solvent such as ethanol or methanol at room temperature for an extended period.

-

Fractionation: The crude extract is then subjected to bioassay-guided fractionation using various chromatographic techniques. This may include silica gel column chromatography, preparative high-performance liquid chromatography (HPLC), and other methods to separate the individual pseudolaric acids.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

The antifungal activity of this compound can be quantified using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution of Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing RPMI-1640 medium.

-

Inoculation and Incubation: The fungal inoculum is added to each well. The plate is then incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

Antiproliferative Assay (MTT Assay)

The cytotoxic effects of this compound on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetraznium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Insights from Pseudolaric Acid B: Potential Mechanisms of Action

Given the limited research on this compound, the extensive studies on its structural analog, Pseudolaric Acid B (PAB), provide a valuable framework for understanding its potential mechanisms of action. PAB has been shown to exert potent anticancer effects through the modulation of multiple signaling pathways.

Induction of Apoptosis

PAB is a known inducer of apoptosis in various cancer cell lines. This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Mitochondrial Pathway: PAB can induce the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates caspase-9 and the executioner caspase-3. This process is often associated with the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.

-

Death Receptor Pathway: PAB has been shown to upregulate the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8 and subsequent apoptosis.

-

PI3K/AKT/mTOR Pathway: PAB can inhibit the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

Caption: PAB-induced apoptosis via the PI3K/AKT/mTOR and mitochondrial pathways.

Cell Cycle Arrest

PAB has been demonstrated to induce cell cycle arrest at the G2/M phase in various cancer cells. This is often associated with the downregulation of key cell cycle regulatory proteins such as CDK1 and Cyclin B1.

Caption: PAB-induced G2/M cell cycle arrest.

Inhibition of Other Carcinogenic Signaling Pathways

Studies have also implicated PAB in the inhibition of other critical signaling pathways involved in cancer progression, including:

-

STAT3 Pathway: PAB can down-regulate the phosphorylation of STAT3.

-

MAPK/ERK Pathway: PAB has been shown to inhibit the phosphorylation of ERK1/2.

-

GSK-3β/β-catenin Pathway: PAB can suppress the abnormal GSK-3β/β-catenin signaling in cancer cells.

-

ROS/AMPK/mTOR Pathway: PAB can induce apoptosis and autophagy through the ROS-triggered AMPK/mTOR signaling pathway.

Caption: Inhibition of multiple carcinogenic signaling pathways by PAB.

Future Research Directions for this compound

The limited research on this compound presents a significant opportunity for further investigation. Key areas for future research include:

-

Comprehensive Biological Screening: A broader screening of PAC's activity against a wider range of fungal pathogens and cancer cell lines is warranted to fully characterize its therapeutic potential.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by PAC is crucial. Investigating its effects on the pathways known to be affected by PAB would be a logical starting point.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of PAC.

-

Synergistic Studies: Investigating the potential synergistic effects of PAC with existing antifungal or anticancer drugs could lead to the development of more effective combination therapies.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of PAC could provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective compounds.

Conclusion

This compound, a diterpenoid from Pseudolarix amabilis, is a natural product with demonstrated antifungal and potential antiproliferative activities. While current research on this specific compound is in its early stages, the extensive knowledge of its closely related analog, Pseudolaric Acid B, provides a strong foundation and a clear roadmap for future investigations. The complex and multifaceted mechanisms of action of pseudolaric acids suggest that PAC could be a promising candidate for the development of novel therapeutics. This technical guide serves as a resource for researchers and drug development professionals to stimulate further exploration into the therapeutic potential of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Pseudolaric Acid C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C (PAC) is a member of the pseudolaric acid family, a group of diterpenoids isolated from the root bark of the golden larch tree, Pseudolarix amabilis[1][2][3]. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, including antifungal and cytotoxic properties. While the total synthesis of several pseudolaric acids has been achieved, a complete elucidation of their natural biosynthetic pathway remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of this compound, detailing the known enzymatic steps, proposing putative subsequent reactions, and offering detailed experimental protocols for the characterization of the enzymes involved.

The Biosynthetic Pathway: From a Universal Precursor to a Unique Diterpenoid

The biosynthesis of this compound, like all diterpenoids, begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). The pathway then proceeds through a series of cyclization and- oxidation reactions, culminating in the formation of the characteristic tricyclic lactone structure.

The Committed Step: Formation of the Pseudolaratriene Skeleton

The initial and committed step in the biosynthesis of the pseudolaric acid scaffold is the cyclization of GGPP to form the unique bicyclic diterpene, pseudolaratriene. This reaction is catalyzed by the enzyme pseudolaratriene synthase (PxaTPS8) , a diterpene synthase discovered in the roots of Pseudolarix amabilis[4].

-

Enzyme: Pseudolaratriene Synthase (PxaTPS8)

-

Substrate: Geranylgeranyl Diphosphate (GGPP)

-

Product: Pseudolaratriene

-

Reaction Type: Intramolecular cyclization

The discovery of PxaTPS8 was a pivotal moment in understanding pseudolaric acid biosynthesis, providing the first enzymatic evidence for the formation of their distinctive carbon skeleton[4].

The Oxidative Cascade: Putative Role of Cytochrome P450s in the Formation of Pseudolaric Acid B

Following the formation of the pseudolaratriene backbone, a series of oxidative modifications are required to produce Pseudolaric Acid B (PAB), the likely immediate precursor to this compound. While the specific enzymes have not yet been definitively identified, it is widely hypothesized that cytochrome P450 monooxygenases (CYPs) are responsible for these transformations. These enzymes are well-known for their role in the functionalization of terpene scaffolds through the introduction of hydroxyl groups and other oxidative modifications.

The conversion of pseudolaratriene to PAB would likely involve multiple hydroxylation and oxidation steps to form the lactone ring and introduce the various oxygen-containing functional groups present in the PAB molecule.

The Final Step: Hydrolysis to this compound

The conversion of Pseudolaric Acid B to this compound is proposed to be a single hydrolytic reaction. In vivo studies on the metabolism of PAB have shown its conversion to a compound identified as Pseudolaric Acid C2 (PC2) through the hydrolysis of the C-19 ester bond. It is highly probable that the naturally occurring this compound is identical to this metabolite and is formed in the plant via a similar mechanism. This final step is likely catalyzed by an esterase .

-

Enzyme: Esterase (putative)

-

Substrate: Pseudolaric Acid B (PAB)

-

Product: this compound (PAC)

-

Reaction Type: Hydrolysis

The identification and characterization of this putative esterase would complete the elucidation of the core biosynthetic pathway of this compound.

Summary of the Proposed Biosynthesis Pathway

The following diagram illustrates the complete proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of comprehensive quantitative data for the entire biosynthetic pathway of this compound. However, some key parameters for the initial enzyme, PxaTPS8, have been determined.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| PxaTPS8 | GGPP | 0.8 ± 0.1 | 0.04 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to fully elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Functional Characterization of PxaTPS8

This protocol is adapted from the methods used for the characterization of pseudolaratriene synthase.

a. Gene Cloning and Vector Construction:

-

Isolate total RNA from the roots of Pseudolarix amabilis.

-

Synthesize cDNA using a reverse transcriptase kit.

-

Amplify the full-length coding sequence of PxaTPS8 using gene-specific primers.

-

Clone the PCR product into an E. coli expression vector (e.g., pET28a) and a plant expression vector (e.g., pEAQ-HT).

b. Heterologous Expression in E. coli:

-

Transform the E. coli expression vector into a suitable expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 16°C for 16-20 hours.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the His-tagged PxaTPS8 protein using a Ni-NTA affinity chromatography column.

c. In Vitro Enzyme Assay for PxaTPS8:

-

Prepare a reaction mixture containing purified PxaTPS8, assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), and GGPP.

-

Overlay the reaction mixture with a layer of an organic solvent (e.g., hexane) to trap volatile products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Extract the organic layer and analyze the products by GC-MS.

d. In Vivo Enzyme Assay in Nicotiana benthamiana:

-

Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the plant expression vector.

-

After 3-5 days, harvest the infiltrated leaf tissue.

-

Extract the metabolites from the leaf tissue using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS to identify the product, pseudolaratriene.

Identification and Functional Characterization of Putative Cytochrome P450s

a. Candidate Gene Identification:

-

Perform a transcriptome analysis of Pseudolarix amabilis root tissue, where pseudolaric acids are abundant.

-

Identify candidate CYP genes that are co-expressed with PxaTPS8 using bioinformatics tools.

-

Prioritize CYP candidates from families known to be involved in diterpenoid biosynthesis (e.g., CYP71, CYP76, CYP88).

b. Heterologous Expression and In Vivo Reconstitution:

-

Co-express each candidate CYP gene with PxaTPS8 in N. benthamiana using agroinfiltration.

-

Include a cytochrome P450 reductase (CPR) from P. amabilis or a known functional partner to ensure sufficient electron supply.

-

Extract metabolites from the infiltrated leaves after 3-5 days.

-

Analyze the extracts by LC-MS/MS to detect the formation of oxidized derivatives of pseudolaratriene, and ultimately, PAB.

c. In Vitro Enzyme Assays:

-

Express the candidate CYPs and a CPR in a suitable system (e.g., yeast microsomes or E. coli).

-

Prepare microsomes containing the recombinant CYP and CPR.

-

Perform in vitro assays using pseudolaratriene as the substrate in the presence of NADPH.

-

Analyze the reaction products by LC-MS/MS.

Identification and Characterization of the Putative Esterase

a. Candidate Gene Identification:

-

Search the P. amabilis transcriptome for genes encoding proteins with esterase or hydrolase domains.

-

Prioritize candidates that show high expression in tissues where PAC is found.

b. In Vitro Conversion Assay:

-

Prepare crude protein extracts from various tissues of P. amabilis.

-

Incubate the protein extracts with PAB.

-

Monitor the reaction for the formation of PAC using LC-MS/MS.

-

Fractionate the active protein extract using chromatography techniques to purify the esterase.

c. Heterologous Expression and Functional Confirmation:

-

Once a candidate gene is identified, express the recombinant protein in E. coli or yeast.

-

Perform in vitro assays with the purified recombinant enzyme and PAB as the substrate to confirm its activity.

Conclusion and Future Directions

The biosynthesis of this compound is a complex process that is beginning to be unraveled. The identification of pseudolaratriene synthase has provided a critical entry point into the pathway. The subsequent steps, involving a cascade of oxidations likely catalyzed by cytochrome P450s and a final hydrolysis by an esterase, remain to be fully elucidated. The experimental workflows outlined in this guide provide a roadmap for the identification and characterization of these missing enzymatic players. A complete understanding of the biosynthetic pathway of this compound will not only be a significant contribution to the field of natural product biosynthesis but will also open up possibilities for the biotechnological production of this and other medicinally important pseudolaric acids. Future research should focus on the transcriptome and genome sequencing of Pseudolarix amabilis to facilitate the identification of all the genes involved in this intricate pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. PCPD: Plant cytochrome P450 database and web-based tools for structural construction and ligand docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations | Semantic Scholar [semanticscholar.org]

Antifungal Activity of Pseudolaric Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pseudolaric Acids

Pseudolaric acids are natural diterpenoid compounds extracted from the traditional Chinese medicine "Tu-Jin-Pi," the root bark of the golden larch tree, Pseudolarix kaempferi.[1][2] Historically, this herbal medicine has been used to treat fungal skin infections.[1] Among the various pseudolaric acids, PAA and PAB have emerged as compounds of interest for their potent antifungal effects, particularly against clinically relevant Candida species.[3][4]

Quantitative Antifungal Activity

The antifungal efficacy of Pseudolaric Acids A and B has been quantified using standard microdilution techniques to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of Pseudolaric Acid A (PAA) against Candida Species

| Fungal Species | Fluconazole (FLC) Susceptibility | PAA MIC Range (µg/mL) | Reference |

| Candida tropicalis | Resistant | 8 - 16 | |

| Candida tropicalis | Susceptible | 8 - 16 | |

| Candida parapsilosis sensu stricto | - | 8 - 128 | |

| Candida orthopsilosis | - | 8 - 128 | |

| Candida metapsilosis | - | 8 - 128 |

Table 2: In Vitro Antifungal Activity of Pseudolaric Acid B (PAB) against Candida Species

| Fungal Species | Fluconazole (FLC) Susceptibility | PAB Median MIC Range (µg/mL) | Reference |

| Candida tropicalis | Resistant | 8 - 16 | |

| Candida tropicalis | Susceptible | 8 - 16 |

Mechanism of Action

The antifungal mechanism of pseudolaric acids, particularly PAB, appears to be distinct from that of azole drugs like fluconazole, which target ergosterol biosynthesis. This suggests a potential for these compounds to be effective against azole-resistant fungal strains.

Key mechanistic insights include:

-

Disruption of Fungal Cell Integrity: Scanning electron microscopy (SEM) has revealed that PAB can significantly inhibit spore germination and destroy the integrity of the fungal cell. This leads to observable morphological changes such as cell deformation, swelling, collapse, and perforation of the outer membrane.

-

Inhibition of Biofilm Formation: Both PAA and PAB have demonstrated significant activity against the formation of fungal biofilms, which are a major contributor to drug resistance. They are effective against early and mature biofilms, often in a dose-dependent manner.

-

Synergistic Effects with Fluconazole: A noteworthy characteristic of PAA and PAB is their synergistic activity when combined with fluconazole, especially against fluconazole-resistant strains of Candida. This synergy suggests that pseudolaric acids may enhance the efficacy of existing antifungal agents.

-

Inhibition of Adhesion and Hyphal Transition: For Candida albicans, the combination of PAA with fluconazole has been shown to inhibit the yeast-to-hypha transition, a critical step in biofilm formation and pathogenesis. Transcriptome analysis has indicated that this combination treatment downregulates genes involved in adhesion (e.g., ALS1, ALS4, ALS2) and hyphal formation (e.g., ECE1, PRA1, TEC1).

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of key experimental protocols used to evaluate the antifungal activity of pseudolaric acids.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against planktonic fungal cells.

-

Fungal Strains and Media: Clinical isolates of Candida species are cultured in RPMI 1640 medium.

-

Preparation of Antifungal Agents: Stock solutions of Pseudolaric Acid A or B and fluconazole are prepared, typically in dimethyl sulfoxide (DMSO).

-

Microdilution Assay:

-

Twofold serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate to achieve a range of final concentrations. For PAB, this range is often 0.125 to 64 µg/mL.

-

A standardized fungal inoculum is added to each well.

-

The plates are incubated at 37°C for 24 hours.

-

The MIC is determined by visual inspection of fungal growth or by measuring the optical density at a specific wavelength.

-

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of combining two antifungal agents.

-

Assay Setup: A two-dimensional checkerboard pattern of drug concentrations is created in a 96-well plate. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

-

Inoculation and Incubation: Each well is inoculated with a standardized fungal suspension and incubated as described for the broth microdilution assay.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal biofilms and is used to assess the inhibitory effects of antifungal agents on biofilm formation.

-

Biofilm Formation: A standardized suspension of fungal cells is seeded into 96-well plates and incubated to allow for biofilm formation at different stages (e.g., early, developmental, mature).

-

Treatment: The antifungal agent(s) are added to the wells at various concentrations.

-

XTT Staining: After incubation, the planktonic cells are removed, and a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) is added. Metabolically active cells within the biofilm reduce XTT to a formazan product, which can be quantified spectrophotometrically.

-

Quantification: The reduction in colorimetric signal in treated wells compared to untreated controls indicates the degree of biofilm inhibition.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a proposed signaling pathway for the synergistic action of Pseudolaric Acid A and Fluconazole.

Caption: Workflow for Antifungal Susceptibility Testing.

Caption: Workflow for Biofilm Inhibition Assay.

Caption: Proposed Synergistic Action of PAA and Fluconazole.

Conclusion and Future Directions

Pseudolaric Acids A and B demonstrate significant promise as antifungal agents, both alone and in combination with existing drugs like fluconazole. Their unique mechanism of action, particularly their ability to disrupt fungal cell integrity and inhibit biofilm formation, makes them attractive candidates for further research and development, especially in the context of combating drug-resistant fungal infections.

Future research should focus on:

-

Elucidating the precise molecular targets of pseudolaric acids in fungal cells.

-

Investigating the antifungal activity of Pseudolaric Acid C and other related analogs to build a comprehensive structure-activity relationship profile.

-

Conducting in vivo studies to evaluate the efficacy and safety of these compounds in animal models of fungal infections.

-

Optimizing drug delivery systems to enhance the therapeutic potential of pseudolaric acids.

By addressing these research questions, the scientific community can better understand and harness the therapeutic potential of this important class of natural products in the fight against fungal diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synergistic Effect of Pseudolaric Acid B with Fluconazole Against Resistant Isolates and Biofilm of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Pseudolaric Acids: A Technical Guide

A Note on Pseudolaric Acid C: Extensive literature review reveals a significant scarcity of research on the specific mechanism of action of this compound (PAC), particularly concerning anti-cancer activities. Existing studies predominantly focus on its weak antifungal properties, with at least one source describing it as biologically inactive in this context.[1] In contrast, its structural analog, Pseudolaric Acid B (PAB), is widely recognized as the major bioactive constituent of Pseudolarix kaempferi and has been the subject of numerous studies elucidating its potent anti-neoplastic effects.[2][3][4]

Therefore, this technical guide will provide a comprehensive overview of the well-documented mechanism of action of Pseudolaric Acid B , as it represents the core anti-cancer activity of this class of compounds. The information presented herein should be considered specific to PAB and not directly extrapolated to PAC without dedicated experimental validation.

Core Mechanism of Action of Pseudolaric Acid B: A Multi-faceted Anti-cancer Agent

Pseudolaric Acid B (PAB) exerts its anti-cancer effects through a multi-pronged approach, primarily targeting microtubule dynamics, inducing cell cycle arrest, and promoting apoptosis.[5] Emerging evidence also points to its role in modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Tubulin Polymerization

The primary molecular target of PAB is tubulin. By binding to the colchicine site on β-tubulin, PAB inhibits tubulin polymerization, leading to the disruption of the microtubule network. This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.

Induction of Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle by PAB activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. This arrest prevents cancer cells from completing mitosis and proliferating. The sustained mitotic arrest ultimately triggers apoptotic pathways.

Induction of Apoptosis

PAB is a potent inducer of apoptosis in a wide range of cancer cell lines. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: PAB has been shown to modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

-

Extrinsic Pathway: PAB can also induce apoptosis by upregulating the expression of death receptor 5 (DR5). Ligation of DR5 by its ligand triggers the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.

Modulation of Signaling Pathways

Recent studies have revealed that PAB's anti-cancer activity is also mediated by its influence on several critical signaling pathways:

-

PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K, AKT, and mTOR, in triple-negative breast cancer cells. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition contributes to the anti-cancer effects of PAB.

-

MAPK Pathway: PAB can influence the mitogen-activated protein kinase (MAPK) pathway. Specifically, it down-regulates the phosphorylation of ERK1/2 in hepatocellular carcinoma cells.

-

STAT3 Pathway: PAB has been observed to decrease the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival, in hepatocellular carcinoma cells.

-

GSK-3β/β-catenin Pathway: In hepatocellular carcinoma, PAB has been shown to suppress the GSK-3β/β-catenin signaling pathway, which is often aberrantly activated in cancer.

Quantitative Data on the Biological Activity of Pseudolaric Acid B

The following table summarizes the reported IC50 values of Pseudolaric Acid B in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 1.58 | |

| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | |

| Huh-7 | Hepatocellular Carcinoma | 2.06 | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 (48h) | |

| Various | Various | 0.17 - 5.20 |

Experimental Protocols

This section provides a general overview of the key experimental methodologies used to elucidate the mechanism of action of Pseudolaric Acid B.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of PAB on cancer cells.

Protocol:

-

Seed cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of PAB for 24, 48, or 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined as the concentration of PAB that causes 50% inhibition of cell growth.

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of PAB on cell cycle distribution.

Protocol:

-

Treat cancer cells with PAB for a specified time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To detect and quantify PAB-induced apoptosis.

Protocol:

-

Treat cancer cells with PAB for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cells.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

Protocol:

-

Treat cells with PAB and then lyse the cells in RIPA buffer to extract total protein.

-

Determine the protein concentration using a BCA protein assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensity using densitometry software, with a housekeeping protein (e.g., GAPDH or β-actin) used as a loading control.

Visualizations

Signaling Pathways of Pseudolaric Acid B

Caption: Overview of Pseudolaric Acid B's mechanism of action.

Experimental Workflow for Assessing PAB's Anti-cancer Activity

Caption: A typical experimental workflow to study PAB's effects.

References

- 1. Pseudolaric acids: isolation, bioactivity and synthetic studies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Frontiers | A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B [frontiersin.org]

- 3. A Systematic Review of the Immune-Regulating and Anticancer Activities of Pseudolaric Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pseudolaric acid B, a novel microtubule-destabilizing agent that circumvents multidrug resistance phenotype and exhibits antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Navigating the Cytotoxic Landscape of Pseudolaric Acids: A Technical Overview

A notable scarcity of dedicated research on the preliminary cytotoxicity of Pseudolaric Acid C (PLC) exists within the current scientific literature. Extensive searches have revealed a primary focus on its structural analog, Pseudolaric Acid B (PAB). This technical guide, therefore, pivots to a comprehensive examination of the well-documented cytotoxic properties of PAB, offering valuable insights for researchers, scientists, and drug development professionals interested in this class of diterpenoid acids isolated from the root bark of Pseudolarix kaempferi.

Executive Summary

Pseudolaric Acid B (PAB) has demonstrated significant cytotoxic and anti-proliferative effects across a wide array of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest at the G2/M phase and the activation of apoptosis through both intrinsic and extrinsic pathways. This document synthesizes the key findings from preliminary cytotoxicity studies of PAB, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to provide a thorough resource for the scientific community.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of Pseudolaric Acid B is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cancer cell line and the duration of exposure. The following tables summarize the reported IC50 values from various studies.

Table 1: IC50 Values of Pseudolaric Acid B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| DU145 | Hormone-Refractory Prostate Cancer | 0.89 ± 0.18 | 48 |

| HN22 | Head and Neck Cancer | ~0.7 | 24 |

| AGS | Gastric Adenocarcinoma | > 2.5 (significant inhibition at 5 µM) | 24 |

| HeLa | Cervical Cancer | Not specified, dose-dependent inhibition | Time-dependent |

| Various | Multiple | 0.17 to 5.20 | Not specified |

Note: IC50 values can vary between experiments due to differences in assay conditions and cell line characteristics.

Key Experimental Protocols

The investigation of Pseudolaric Acid B's cytotoxicity relies on a suite of standard and advanced cell biology techniques. Below are detailed methodologies for the key experiments cited in the literature.

Cell Viability and Cytotoxicity Assays

3.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Pseudolaric Acid B or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

3.1.2 Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells based on membrane integrity.

-

Cell Preparation: Following treatment with Pseudolaric Acid B, cells are harvested by trypsinization and resuspended in phosphate-buffered saline (PBS).

-

Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: The stained cells are loaded onto a hemocytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.

-

Calculation: The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.

Apoptosis Assays

3.2.1 Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This is a standard method for detecting and quantifying apoptosis.

-

Cell Treatment and Harvesting: Cells are treated with Pseudolaric Acid B for the desired time, then harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

3.2.2 Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.

-

Protein Extraction: After treatment, cells are lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.[1][2][3]

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

3.3.1 Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation: Following treatment with Pseudolaric Acid B, cells are harvested and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A to stain the cellular DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

Preliminary studies have elucidated several key signaling pathways that are modulated by Pseudolaric Acid B to exert its cytotoxic effects. These include the induction of apoptosis through both intrinsic and extrinsic pathways, and the disruption of the cell cycle.

Apoptosis Induction

Pseudolaric Acid B has been shown to induce apoptosis through multiple mechanisms:

-

Intrinsic (Mitochondrial) Pathway: PAB can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[2] This shift in the Bcl-2/Bax ratio leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[4]

-

Extrinsic (Death Receptor) Pathway: PAB has been observed to upregulate the expression of Death Receptor 5 (DR5). Ligation of DR5 by its ligand initiates a signaling cascade that leads to the activation of caspase-8 and subsequent activation of downstream effector caspases.

-

Caspase Activation: A common downstream event in PAB-induced apoptosis is the activation of caspases, particularly caspase-3 and caspase-9. The activation of caspase-3 leads to the cleavage of key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), culminating in the execution of apoptosis.

Cell Cycle Arrest

A hallmark of Pseudolaric Acid B's cytotoxic activity is its ability to induce cell cycle arrest at the G2/M phase. This is often associated with the modulation of key cell cycle regulatory proteins. For instance, PAB has been shown to decrease the levels of cdc2 (CDK1), a critical kinase for G2/M transition.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for assessing the cytotoxicity of Pseudolaric Acid B.

Caption: PAB-induced apoptosis signaling pathways.

References

- 1. Effect of pseudolaric acid B on gastric cancer cells: Inhibition of proliferation and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudolaric acid B induces apoptosis via activation of c-Jun N-terminal kinase and caspase-3 in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on anti-tumour activities of pseudolaric acid-B (PLAB) and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pseudolaric acid B induces caspase-dependent cell death in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Total Synthesis of Pseudolaric Acid C: A Technical Guide to a Synthetic Challenge

A comprehensive review of the synthetic landscape for pseudolaric acids reveals that while the total synthesis of Pseudolaric Acids A and B has been achieved, a total synthesis of Pseudolaric Acid C has not yet been reported in the scientific literature. This guide will, therefore, focus on the intricate and notable total synthesis of the structurally analogous and biologically significant Pseudolaric Acid B, providing a detailed framework that could inform future synthetic endeavors toward this compound.

This compound is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis. It shares a common tricyclic core with other members of the pseudolaric acid family, which are known for their wide range of biological activities, including antifungal and cytotoxic properties. This compound, however, has been shown to possess weaker antifungal activity compared to its more studied counterpart, Pseudolaric Acid B.

Comparative Structures of Pseudolaric Acids B and C

The chemical structures of Pseudolaric Acid B and this compound are highly similar, featuring a complex [5-7-5] fused ring system. The key difference lies in the side chain attached to the core structure. Understanding these subtle structural variations is crucial for designing a synthetic strategy for this compound, likely requiring a late-stage modification of a common intermediate.

The Enantioselective Total Synthesis of (-)-Pseudolaric Acid B by Trost and Co-workers

A landmark achievement in the synthesis of this class of molecules is the enantioselective total synthesis of (-)-Pseudolaric Acid B by the Trost group. This synthesis showcases a sophisticated strategy for constructing the challenging polyhydroazulene core and installing the requisite stereocenters. The following sections will provide a detailed overview of this synthetic route, including key reactions, quantitative data, and experimental protocols.

Retrosynthetic Analysis

The retrosynthetic strategy for (-)-Pseudolaric Acid B hinges on a few key transformations to deconstruct the complex target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of (-)-Pseudolaric Acid B.

Key Synthetic Strategies and Workflows

The forward synthesis employs several powerful reactions to construct the core and introduce the necessary functionality. The overall workflow can be summarized as follows:

An In-depth Technical Guide to the Physicochemical Properties of Pseudolaric Acid C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C is a diterpenoid natural product isolated from the root bark of the golden larch tree, Pseudolarix amabilis. While its sibling compound, Pseudolaric Acid B, has garnered significant attention for its potent anti-cancer activities, this compound remains a less-explored molecule. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside available experimental details, to serve as a foundational resource for researchers and drug development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₆O₇ | [1][2] |

| Molecular Weight | 390.43 g/mol | [1] |

| Appearance | White to off-white solid powder | [1][2] |

| Melting Point | Not explicitly available in the searched literature. | |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO) (100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Ethanol. | |

| Purity | Commercially available with purity >98% (HPLC). | |

| CAS Number | 82601-41-0 |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound for experimental use.

| Condition | Stability | Source(s) |

| Powder | Stable for 3 years at -20°C. | |

| In Solvent | Stable for 6 months at -80°C; Stable for 1 month at -20°C. |

It is recommended to store the compound desiccated at -20°C. For solutions, it is advisable to prepare them fresh for use. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C or below. The compound is stable under recommended storage conditions, but strong oxidizing agents should be avoided.

Biological Activity and Signaling Pathways

The biological activity of this compound is significantly less characterized than that of Pseudolaric Acid B. The primary reported activity is its weak antifungal effect against Candida albicans . In contrast to the extensive research into the anti-cancer mechanisms of Pseudolaric Acid B, which involves the inhibition of multiple signaling pathways such as STAT3, ERK1/2, Akt, and GSK-3β/β-catenin, there is a notable lack of information regarding the specific signaling pathways modulated by this compound.

One study reported that this compound exhibited an IC₅₀ value greater than 10 μM for antiproliferative activity against human promyelocytic leukemia (HL-60) and human microvascular endothelial (HMEC-1) cells, suggesting low cytotoxicity in these cell lines.

Due to the limited data on the specific signaling pathways affected by this compound, a diagrammatic representation cannot be provided at this time. Research in this area presents a significant opportunity for future investigation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation of pseudolaric acids from the root bark of Pseudolarix amabilis, from which a more specific protocol for this compound can be adapted.

Methodology:

-

Extraction: The crude, powdered root bark of Pseudolarix amabilis is subjected to reflux extraction with 95% ethanol.

-

Fractionation: The resulting ethanol extract is then fractionated using different solvents. The ethyl acetate (EtOAc) fraction has been shown to contain pseudolaric acids and exhibit antifungal activity.

-

Purification: The EtOAc fraction is further purified using a combination of chromatographic techniques. This typically involves:

-

Column chromatography on silica gel: To perform an initial separation of compounds based on polarity.

-

Sephadex LH-20 chromatography: For further purification, often used for separating small organic molecules.

-

Preparative High-Performance Liquid Chromatography (HPLC): As a final step to isolate and purify this compound to a high degree.

-

Antifungal Activity Assay (General Protocol)

While a specific detailed protocol for this compound is not available, a general broth microdilution assay is commonly used to determine the minimum inhibitory concentration (MIC) against Candida albicans.

Methodology:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium within the wells of a microtiter plate.

-

Inoculum Preparation: A standardized suspension of Candida albicans is prepared to a specific cell density (e.g., 10⁵ CFU/mL).

-

Inoculation: Each well containing the diluted compound is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.

-

Incubation: The microplate is incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth or shows a significant reduction in turbidity as measured by a spectrophotometer.

Conclusion

This compound is a diterpenoid with defined physicochemical properties but remains understudied in terms of its biological activity and mechanism of action, especially when compared to Pseudolaric Acid B. Its weak antifungal activity is the most consistently reported biological effect. The lack of data on its interaction with specific signaling pathways presents a clear gap in the current scientific literature and an area ripe for future research. The protocols and data presented in this guide are intended to provide a solid foundation for scientists and researchers to further explore the therapeutic potential of this natural compound.

References

The Elucidation of Pseudolaric Acid C: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudolaric Acid C is a diterpenoid natural product first isolated from the root bark of the golden larch tree, Pseudolarix kaempferi. As a member of the pseudolaric acid family, it shares a complex tricyclic core structure that has intrigued synthetic chemists and pharmacologists alike. While its congeners, Pseudolaric Acid A and B, have been more extensively studied for their antifungal and cytotoxic activities, the structural determination of this compound laid a crucial part of the foundation for understanding this unique class of compounds. This technical guide provides a detailed overview of the structural elucidation of this compound, focusing on the key experimental data and methodologies that were instrumental in defining its molecular architecture.

Core Structural Features

The foundational work on the structure of this compound was published by Zhou et al. in 1983. Through a combination of spectroscopic analysis and chemical transformations, they established its unique molecular framework. The elucidation process was a classic example of natural product chemistry, relying on the careful interpretation of data to piece together a complex puzzle.

Spectroscopic Data Analysis

The determination of the structure of this compound was heavily reliant on the spectroscopic techniques of the time, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

It is important to note that the original, detailed spectroscopic data from the primary 1983 publication by Zhou et al. in Planta Medica is not readily accessible in modern digital archives. The following tables represent a compilation of data made available through various chemical suppliers and databases, which should be consistent with the original findings.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in accessible literature |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available in accessible literature |

Table 3: Mass Spectrometry and Infrared Spectroscopy Data of this compound

| Technique | Observed Features | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) corresponding to C₂₁H₂₆O₇ | Determination of Molecular Formula |

| Infrared (IR) Spectroscopy | Strong absorptions in the regions of ~1740 cm⁻¹ and ~1680 cm⁻¹ | Presence of ester and carboxylic acid carbonyl groups |

| Broad absorption around 3400-2500 cm⁻¹ | O-H stretching of a carboxylic acid |

Experimental Protocols

The structural elucidation of a natural product involves a series of carefully executed experimental procedures, from isolation to spectroscopic analysis. The following sections detail the generalized protocols that would have been employed in the characterization of this compound.

Isolation of this compound

The isolation of this compound from the root bark of Pseudolarix kaempferi is a multi-step process involving extraction and chromatography.

-

Extraction: The dried and powdered root bark is typically subjected to solvent extraction, often starting with a nonpolar solvent like hexane to remove lipids, followed by extraction with a more polar solvent such as ethanol or methanol to isolate the desired diterpenoids.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarity (e.g., water and ethyl acetate) to separate compounds based on their solubility characteristics. The pseudolaric acids typically partition into the organic phase.

-

Chromatography: The resulting fraction is then subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: This is the primary method for separating the different pseudolaric acids. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute the compounds from the silica gel column.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound, preparative HPLC with a suitable stationary phase (e.g., C18) and mobile phase is employed.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used today to definitively assign all proton and carbon signals and to establish the connectivity of the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

A sample is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

Fragmentation patterns observed in the mass spectrum can provide clues about the structure of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

A thin film of the sample or a KBr pellet is prepared and analyzed using an IR spectrometer.

-

The resulting spectrum reveals the presence of specific functional groups based on their characteristic absorption frequencies.

-

Logical Workflow for Structural Elucidation

The process of determining the structure of a novel natural product like this compound follows a logical progression of experiments and data interpretation. This workflow is visualized in the diagram below.

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound, while not as extensively documented in readily available literature as its more famous relatives, represents a significant achievement in natural product chemistry. The combination of meticulous isolation techniques and insightful spectroscopic analysis allowed for the determination of its complex and unique molecular structure. This foundational work has been critical for subsequent synthetic efforts and for the ongoing exploration of the biological activities of the pseudolaric acid family of diterpenoids. Further investigation, including total synthesis and X-ray crystallographic analysis, would provide the ultimate confirmation of the proposed structure and offer deeper insights into its three-dimensional conformation and potential biological interactions.

An In-depth Technical Guide on the Bioactivity of Pseudolaric Acids

A Note on Pseudolaric Acid C: A comprehensive review of early and contemporary scientific literature reveals a significant focus on the bioactivity of Pseudolaric Acid B (PAB), with substantially limited data available for this compound. PAB is identified as the major bioactive constituent of Cortex pseudolaricis, the root bark of Pseudolarix kaempferi. To fulfill the detailed requirements of this technical guide for quantitative data, experimental protocols, and signaling pathways, the following content will focus on the extensively studied Pseudolaric Acid B.

An In-depth Technical Guide to the Bioactivity of Pseudolaric Acid B (PAB)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudolaric Acid B (PAB) is a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix kaempferi.[1] For centuries, this traditional Chinese medicine, known as "Tu-Jin-Pi," has been used to treat fungal skin infections.[2][3] Modern scientific investigation has confirmed and expanded upon its traditional uses, revealing a broad spectrum of potent biological activities, including antifungal, anti-inflammatory, and robust anticancer properties.[4] PAB's multifaceted mechanism of action, which involves the disruption of critical cellular processes like microtubule formation, cell cycle progression, and key signaling pathways, makes it a compound of significant interest for therapeutic development.[2] This guide provides a technical overview of the core bioactivities of PAB, summarizing key quantitative data, detailing experimental methodologies, and visualizing the molecular pathways it modulates.

Anticancer Bioactivity

PAB exhibits potent cytotoxic effects across a wide range of human cancer cell lines, primarily by inducing cell cycle arrest and apoptosis.

The inhibitory effects of PAB on the proliferation of various cancer cell lines have been quantified, typically reported as IC₅₀ values (the concentration required to inhibit cell growth by 50%).

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Assay Type | Reference(s) |

| Various Tumor Cells | Multiple | 0.17 - 5.20 | Not Specified | MTT Assay | |

| HepG2 | Hepatocellular Carcinoma | 1.58 | Not Specified | SRB Staining | |

| SK-Hep-1 | Hepatocellular Carcinoma | 1.90 | Not Specified | SRB Staining | |

| Huh-7 | Hepatocellular Carcinoma | 2.06 | Not Specified | SRB Staining | |

| DU145 | Prostate Cancer | 0.89 ± 0.18 | 48 | CCK-8 Assay | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 8.3 | 48 | CCK-8 Assay | |

| MGC803 | Gastric Carcinoma | 0.91 | 48 | Not Specified | |

| HeLa | Cervical Cancer | 10 | Not Specified | Not Specified | |

| U87 | Glioblastoma | ~10 | Not Specified | Not Specified | |

| HN22 | Head and Neck Cancer | ~0.7 | 24 | Trypan Blue Exclusion |

PAB's anticancer effects are primarily driven by two interconnected mechanisms: induction of cell cycle arrest at the G2/M phase and the activation of apoptosis through multiple signaling pathways.

-

Cell Cycle Arrest: PAB functions as a microtubule-destabilizing agent, disrupting the formation of mitotic spindles. This interference with microtubule dynamics halts cell division at the G2/M transition, preventing cancer cell proliferation.

-

Apoptosis Induction: PAB triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key regulatory proteins, leading to the activation of caspases, the executioners of apoptosis. PAB has also been shown to inhibit the pro-survival PI3K/AKT/mTOR pathway and activate the AMPK/JNK pathway, further promoting apoptotic cell death.

dot

Caption: PAB induces apoptosis via extrinsic, intrinsic, and PI3K/AKT pathways.

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with various concentrations of PAB (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere (37°C, 5% CO₂) until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-